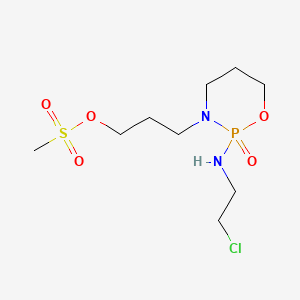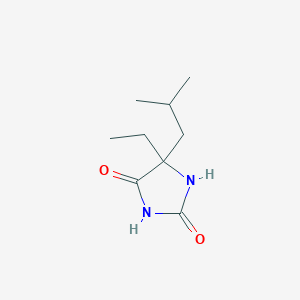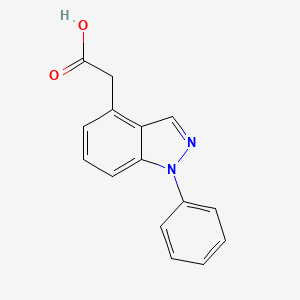
1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom of the pyridine ring, with iodide as the counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide typically involves the quaternization of 4-ethyl-3-methylpyridine with benzyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
4-Ethyl-3-methylpyridine+Benzyl iodide→1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium chloride or bromide.
Oxidation: Formation of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium N-oxide.
Reduction: Formation of 1-Benzyl-4-ethyl-3-methylpyridine.
科学研究应用
1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide depends on its application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
相似化合物的比较
- 1-Benzyl-3-methyl-4-ethylpyridinium chloride
- 1-Benzyl-3-methyl-4-ethylpyridinium bromide
- 1-Benzyl-3-methylpyridinium iodide
Comparison: 1-Benzyl-4-ethyl-3-methylpyridin-1-ium iodide is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications.
属性
CAS 编号 |
43154-76-3 |
|---|---|
分子式 |
C15H18IN |
分子量 |
339.21 g/mol |
IUPAC 名称 |
1-benzyl-4-ethyl-3-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-3-15-9-10-16(11-13(15)2)12-14-7-5-4-6-8-14;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FHGJMCCUVVAWNM-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(C=[N+](C=C1)CC2=CC=CC=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)









![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
